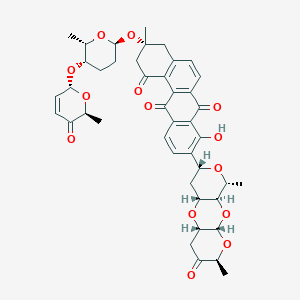
Moromycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Moromycin A is an angucycline antibiotic that consists of a tetrangomycin skeleton linked to deoxy sugars through C-glycosidic and O-glycosidic bonds at positions 9 and 3 respectively. It is isolated from Streptomyces sp.KY002 and exhibits cytotoxicity against human lung cancer and MCF-7 human breast cancer cells. It has a role as an antineoplastic agent. It is a C-glycosyl compound, a glycoside and an angucycline antibiotic. It derives from a tetrangomycin.
Aplicaciones Científicas De Investigación
Anticancer Activity
1. Cytotoxicity Against Cancer Cell Lines
Moromycin A has shown significant cytotoxic effects against various cancer cell lines, although its potency is generally less than that of its derivative, Moromycin B. In vitro studies revealed that this compound exhibited cytotoxicity against human lung cancer (H-460) and breast cancer (MCF-7) cells, with IC50 values indicating moderate effectiveness .
2. Mechanisms of Action
The anticancer mechanisms of this compound involve multiple pathways:
- Inhibition of Cell Proliferation: Studies have demonstrated that this compound can inhibit cell growth in a dose-dependent manner.
- Induction of Apoptosis: The compound promotes apoptotic processes in cancer cells, potentially through the modulation of key apoptotic markers such as Bcl-2 .
- Anti-Migration and Anti-Invasion Properties: Research indicates that this compound may reduce the migratory and invasive capabilities of cancer cells, which is crucial for preventing metastasis .
Comparative Efficacy
The efficacy of this compound can be compared to other angucyclines:
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | H-460 | >10 | Cytotoxic |
| Moromycin B | MCF-7 | 5.6 | Cytotoxic |
| Saquayamycin B | CRC Cells | 0.18 - 0.84 | Cytotoxic, Anti-Migration |
Note: Saquayamycin B has demonstrated superior cytotoxicity compared to both this compound and B, suggesting structural modifications can significantly impact activity .
Potential Therapeutic Applications
Given its biological profile, this compound holds promise for several therapeutic applications:
- Cancer Therapy: Its ability to induce apoptosis and inhibit cell migration positions this compound as a candidate for further development in cancer treatment protocols.
- Combination Therapies: The compound may be explored in combination with other chemotherapeutic agents to enhance efficacy while potentially reducing side effects associated with traditional treatments.
- Research into Resistance Mechanisms: Understanding how this compound interacts with cancer cells could provide insights into overcoming drug resistance observed in various malignancies.
Propiedades
Fórmula molecular |
C43H46O14 |
|---|---|
Peso molecular |
786.8 g/mol |
Nombre IUPAC |
(3R)-9-[(1R,3R,5S,8S,10R,12R,14R)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]-8-hydroxy-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C43H46O14/c1-18-26(44)10-12-33(51-18)55-29-11-13-34(52-20(29)3)57-43(5)16-22-6-7-24-36(35(22)28(46)17-43)39(48)25-9-8-23(38(47)37(25)40(24)49)30-15-31-41(21(4)50-30)56-42-32(54-31)14-27(45)19(2)53-42/h6-10,12,18-21,29-34,41-42,47H,11,13-17H2,1-5H3/t18-,19-,20-,21+,29-,30+,31+,32-,33-,34-,41+,42-,43+/m0/s1 |
Clave InChI |
YXQYFVURWVZIMD-CZMJNFCQSA-N |
SMILES isomérico |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@]2(CC3=C(C(=O)C2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)[C@H]6C[C@@H]7[C@@H]([C@H](O6)C)O[C@H]8[C@@H](O7)CC(=O)[C@@H](O8)C)C)O[C@H]9C=CC(=O)[C@@H](O9)C |
SMILES canónico |
CC1C(CCC(O1)OC2(CC3=C(C(=O)C2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)C)OC9C=CC(=O)C(O9)C |
Sinónimos |
moromycin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















